7-Methylimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBUISWVLPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462545 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-66-3 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methylimidazo 1,2 a Pyrimidine and Its Derivatives
Established Synthetic Pathways for the Imidazo[1,2-a]pyrimidine (B1208166) Nucleus
Traditional methods for the synthesis of the imidazo[1,2-a]pyrimidine core have laid the groundwork for the development of more sophisticated and efficient protocols. These established pathways primarily involve condensation reactions, multicomponent strategies, and intramolecular cyclizations.
Condensation Reactions with 2-Aminopyrimidine (B69317) Precursors (e.g., Chichibabin Method and Modifications)
The most classical and widely employed method for constructing the imidazo[1,2-a]pyrimidine nucleus is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. bio-conferences.orgnih.gov In the context of synthesizing 7-methylimidazo[1,2-a]pyrimidine, the reaction would utilize 2-amino-4-methylpyrimidine (B85506) as the starting precursor.
The general mechanism proceeds through the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine by the α-halocarbonyl compound, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Various modifications to the classical Chichibabin reaction have been developed to improve yields, reduce reaction times, and expand the substrate scope. These modifications often involve the use of different solvents, bases, and catalysts. For instance, catalyst-free versions have been achieved by employing high-boiling solvents like DMF or by conducting the reaction under neat conditions at elevated temperatures. bio-conferences.orgacs.org
A significant advancement in this area is the use of microwave irradiation, which can dramatically reduce reaction times and often leads to higher yields. Furthermore, the development of one-pot procedures, where the α-halocarbonyl compound is generated in situ, has enhanced the efficiency and practicality of this method.
Multicomponent Reaction Strategies (e.g., Groebke-Blackburn-Bienaymé Reaction)
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. mdpi.comnih.gov The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of imidazo[1,2-a]pyrimidine derivatives. mdpi.comnih.govresearchgate.netresearchgate.net
This three-component reaction typically involves the condensation of a 2-aminoazine (such as 2-amino-4-methylpyrimidine), an aldehyde, and an isocyanide. nih.govresearchgate.net The reaction is often catalyzed by a Brønsted or Lewis acid. nih.gov The GBB reaction offers a high degree of molecular diversity as a wide range of aldehydes and isocyanides can be employed, allowing for the synthesis of a large library of substituted imidazo[1,2-a]pyrimidines. nih.gov The use of microwave assistance has also been shown to accelerate the GBB reaction, leading to shorter reaction times and improved yields. mdpi.com
| Reactant A | Reactant B | Reactant C | Catalyst | Product | Reference |
| 2-Aminopyrimidine | Aldehyde | Isocyanide | Acid (e.g., Sc(OTf)3, NH4Cl) | 3-Amino-imidazo[1,2-a]pyrimidine derivative | mdpi.comnih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer another versatile route to the imidazo[1,2-a]pyrimidine nucleus. rsc.org These methods typically involve the construction of a precursor molecule containing both the pyrimidine (B1678525) ring and a side chain that can undergo cyclization to form the fused imidazole ring.
One such approach involves the reaction of 2-aminopyrimidines with reagents that introduce a suitable side chain, which then undergoes a subsequent cyclization step. For example, the reaction of 2-aminopyrimidine with β-keto esters or 1,3-diones in the presence of an oxidizing agent can lead to the formation of substituted imidazo[1,2-a]pyrimidines. organic-chemistry.org Another strategy involves the initial Michael addition of a 2-aminopyrimidine to an activated alkyne or alkene, followed by an intramolecular cyclization. nih.gov These reactions can often be performed in a tandem, one-pot fashion, enhancing their synthetic utility.
Modern Catalytic Methods in Imidazo[1,2-a]pyrimidine Synthesis
The development of modern catalytic systems has revolutionized the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrimidines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches.
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium, Iron Catalysis)
Transition metal catalysis has become an indispensable tool for the formation of C-N and C-C bonds, which are crucial steps in the synthesis of imidazo[1,2-a]pyrimidines.
Copper Catalysis: Copper catalysts have been widely used in the synthesis of imidazo[1,2-a]pyrimidines. organic-chemistry.org One common approach involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyrimidines with ketones or terminal alkynes. organic-chemistry.orgorganic-chemistry.org These reactions often proceed through a one-pot, multicomponent fashion, providing a highly efficient route to a variety of substituted imidazo[1,2-a]pyrimidines. For instance, a copper(I)-catalyzed reaction of 2-aminopyridines and nitroolefins using air as the oxidant has been developed. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing substituents onto the imidazo[1,2-a]pyrimidine core. rsc.orgnih.gov Additionally, palladium catalysts have been employed in multicomponent reactions for the direct synthesis of the imidazo[1,2-a]pyrimidine scaffold. mdpi.com For example, a palladium-catalyzed intramolecular C-H activation strategy has been developed for the cyclization of appropriately substituted imidazo[1,2-a]pyridine (B132010) adducts. rsc.org
Iron Catalysis: Iron catalysis has gained increasing attention as a more sustainable and cost-effective alternative to precious metal catalysis. Iron catalysts have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, often through oxidative cyclization reactions.
| Catalyst | Reactant A | Reactant B | Reaction Type | Product | Reference |
| Copper(I) Iodide | 2-Aminopyridine | Terminal Alkyne | A3-Coupling/Cycloisomerization | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |
| Palladium Acetate | Imidazo[1,2-a]pyridine derivative | Aryl Halide | C-H Activation/Cyclization | Fused Imidazo[1,2-a]pyridine | rsc.org |
Organocatalytic and Biocatalytic Transformations
In recent years, organocatalysis and biocatalysis have emerged as powerful and environmentally friendly alternatives to metal-based catalysis.
Organocatalysis: Organocatalysts, which are small organic molecules, can effectively promote the synthesis of imidazo[1,2-a]pyrimidines under mild conditions. For instance, chiral phosphoric acids have been used to catalyze the asymmetric Groebke-Blackburn-Bienaymé reaction, providing enantiomerically enriched imidazo[1,2-a]pyridine atropisomers. researchgate.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While the application of biocatalysis in the synthesis of this compound is still an emerging area, there have been reports of lipase-catalyzed Groebke-Blackburn-Bienaymé reactions for the synthesis of imidazo[1,2-a]pyridine derivatives, suggesting the potential for enzymatic approaches in this field. acs.org
Green Chemistry Principles in Imidazo[1,2-a]pyrimidine Synthesis
The development of sustainable synthetic protocols for imidazo[1,2-a]pyrimidines is a significant area of research, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.commdpi.comrsc.org
Solvent-Free and Aqueous Reaction Environments
A major tenet of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether. The synthesis of imidazo[1,2-a]pyrimidine derivatives has seen significant progress in this area.
One-pot, three-component reactions have been successfully carried out in water to produce tetrahydroimidazo[1,2-a]pyrimidines. acs.orgacs.org For instance, the reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water provides an efficient route to these bicyclic systems. acs.orgacs.org Similarly, multicomponent cascade reactions using a mixture of water and ethanol (B145695) have been developed for the synthesis of complex imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine (B8458354) carbohydrazide (B1668358) derivatives, highlighting the utility of aqueous solvent systems. organic-chemistry.org The use of water as a solvent is not only environmentally friendly but also simplifies the work-up procedure and can, in some cases, enhance reaction rates and selectivity. mdpi.com
Solvent-free, or "dry media," reactions represent another significant green advancement. The condensation of 2-aminopyridines with α-bromo-β-keto esters to form highly substituted imidazo[1,2-a]pyridines has been achieved under solvent-free conditions, often coupled with microwave irradiation for rapid synthesis. mdpi.com Brønsted acidic ionic liquids have also been employed as recyclable catalysts for the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines under metal- and solvent-free conditions, offering an atom-economical pathway with easy product isolation. mdpi.com These methods minimize waste and avoid the economic and environmental costs associated with solvent purchase, purification, and disposal.
Table 1: Green Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Reaction Type | Reactants | Solvent/Conditions | Product Type | Reference |
| One-pot, three-component | α-oxoketenedithioacetals, diamines, DMAD | Water | Tetrahydroimidazo[1,2-a]pyrimidines | acs.org, acs.org |
| Multi-component cascade | Cyanoacetohydrazide, 4-nitroacetophenone, etc. | Water/Ethanol | Imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) | organic-chemistry.org |
| Condensation | 2-aminopyrimidines, β-keto esters | CBr4, metal-free | Substituted imidazo[1,2-a]pyrimidines | mdpi.com |
| Condensation | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, ethyl 2,4-dioxo-4-arylbutanoates | Solvent-free, Brønsted acidic ionic liquid catalyst | Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines | mdpi.com |
Microwave-Assisted and Photochemical Synthesis
Energy input is a critical parameter in chemical synthesis, and alternative energy sources like microwaves and visible light are key tools in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov
Microwave-Assisted Synthesis has been extensively applied to the production of imidazo[1,2-a]pyrimidines and their analogues. nih.gov This technique accelerates reaction rates by directly and efficiently heating the reaction mixture. Catalyst-free annulation reactions between various 2-aminopyrimidines and α-bromoketones have been developed in a green H₂O-IPA solvent mixture under microwave irradiation, yielding the desired products in minutes with excellent yields. Solvent- and catalyst-free methods for the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation have also been reported, offering a clean, high-yielding, and environmentally benign protocol. Microwave heating has been used to synthesize a variety of derivatives, including those containing imidazole and thiazolo[3,2-a]pyrimidine cores, often through one-pot, multicomponent reactions.
Photochemical Synthesis , particularly using visible light, is an emerging green methodology. While much of the foundational work has focused on the closely related imidazo[1,2-a]pyridine scaffold, the principles are directly applicable. Visible-light photocatalysis enables reactions under extremely mild conditions. acs.org For example, visible light-induced C-H functionalization of the imidazo[1,2-a]pyridine core has been used for trifluoromethylation and sulfonylation. mdpi.com In these reactions, a photocatalyst absorbs visible light and initiates a radical-based reaction pathway, often using atmospheric oxygen as a benign oxidant. researchgate.net The Groebke–Blackburn–Bienaymé three-component reaction, which is used to produce imidazo[1,2-a]pyrimidines, can be promoted by visible light, offering a greener alternative to traditional acid catalysts.
Table 2: Microwave and Photochemical Synthesis Approaches
| Method | Reactants | Conditions | Key Advantages | Reference |
| Microwave-Assisted | 2-aminopyrimidines, α-bromoketones | H₂O-IPA, catalyst-free | Rapid reaction, excellent yields, green solvent | |
| Microwave-Assisted | 2-aminopyridines, α-bromoketones | Solvent- and catalyst-free | Fast, clean, high yield, simple workup | |
| Microwave-Assisted | Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines | p-TSA, Ethanol | Green solvent, one-pot, good yields | |
| Visible Light Photocatalysis | Imidazo[1,2-a]pyridines, CF3SO2Na | [Ru(bpy)3]Cl2 photocatalyst | Mild conditions, C-H functionalization | mdpi.com |
| Visible Light Photocatalysis | 2-aminopyridines, styrenes, O2 | Eosin Y photocatalyst | Aerobic oxidative cyclization, mild conditions | researchgate.net |
Mechanism Elucidation for Key Synthetic Reactions
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient pathways. Research into the synthesis of this compound has benefited from both experimental and computational approaches to elucidate the intricate steps involved in the formation of the heterocyclic core.
Investigation of Reaction Intermediates
The identification and characterization of transient species or intermediates provide direct evidence for a proposed reaction pathway. In the synthesis of imidazo[1,2-a]pyrimidines, several key intermediates have been proposed and, in some cases, isolated.
The classic synthesis involving the condensation of a 2-amino-N-heterocycle with an α-halocarbonyl is believed to proceed through initial N-alkylation of the endocyclic nitrogen of the aminopyrimidine ring to form an Ortoleva-King type intermediate. mdpi.com This is followed by an intramolecular cyclization and dehydration to yield the final aromatic product. mdpi.com In other multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, an imine intermediate is formed from the initial condensation of an aldehyde and an aminopyrimidine. This imine then undergoes further reaction with an isocyanide and subsequent cyclization.
In a study on the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives from 2-aminoimidazole and N-substituted maleimides, the reaction mechanism was postulated based on HPLC-MS analysis of the reaction mixture, which helped to identify key intermediates and understand the complex recyclization process. Similarly, in the synthesis of imidazo[1,2-a]pyridines, an intermediate enamine was successfully isolated, confirming a mechanism that involves the initial attack of the exocyclic amine on the carbonyl compound, followed by cyclization. mdpi.com
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at a molecular level. These computational methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products, providing a detailed map of the reaction pathway.
For imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been used to optimize the geometry of the synthesized molecules and to analyze their electronic properties, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). This information provides profound insights into the molecule's reactivity and behavior.
In mechanistic studies, quantum chemical calculations can be used to compare the energy barriers of different possible reaction pathways, thereby predicting the most likely mechanism. For example, in the reaction of 2-aminoimidazole with N-arylitaconimides, quantum chemical calculations were used alongside experimental data to postulate the plausible synthetic routes and explain the formation of the final imidazo[1,2-a]pyrimidine products. By calculating the energies of various proposed intermediates and transition states, researchers can corroborate or challenge mechanisms derived from experimental observation alone, leading to a more complete and accurate understanding of the reaction.
Structural Modification and Derivatization Strategies of 7 Methylimidazo 1,2 a Pyrimidine
Regioselective Functionalization of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold
Regioselective functionalization allows chemists to precisely modify specific positions on the imidazo[1,2-a]pyrimidine ring system, which is essential for tuning the molecule's properties. The electronic nature of the fused rings dictates the reactivity at each carbon atom, with the C-3 position being particularly susceptible to electrophilic substitution. rsc.org However, various methods have been developed to target other positions as well. rsc.org
The ability to introduce functional groups at specific sites on the imidazo[1,2-a]pyrimidine core is fundamental for developing new derivatives. While the parent scaffold, imidazo[1,2-a]pyridine (B132010), has been extensively studied for functionalization at positions C-2, C-3, C-5, C-6, and C-7, these principles are extended to the pyrimidine (B1678525) analogue. rsc.org
C-3 Position: This is the most common site for functionalization. For instance, direct nitrosation using sodium nitrite (B80452) can introduce a nitroso group at C-3, which can then be reduced to form a C-3 amino group, a versatile handle for further derivatization. nih.gov Visible light-induced methods have also been successful for C-3 alkoxycarbonylation using rose bengal as a photocatalyst. nih.gov
C-2 Position: The C-2 position can be functionalized, often starting from a pre-functionalized aminopyrimidine before the cyclization step.
C-5 and C-7 Positions: The synthesis of 7-aryl-5-methyl derivatives can be achieved through one-step regioselective procedures, for example, by reacting 3,5-diamino-1,2,4-triazole with appropriately substituted 1-aryl-1,3-butanediones, demonstrating control over substitution on the pyrimidine ring. rsc.org
C-6 Position: The development of a five-component cascade reaction allows for the synthesis of N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives, indicating that the C-6 position is also accessible for complex modifications. rsc.org
The introduction of varied chemical groups onto the scaffold is key to creating libraries of compounds for screening.
Aryl Groups: 7-aryl derivatives of related azolopyrimidines have been synthesized, showcasing methods to append aryl moieties. researchgate.net
Amino Groups: An amino group can be introduced at the C-3 position via reduction of a C-3 nitroso derivative. nih.gov This amino group serves as a precursor for creating further derivatives, such as Schiff bases. nih.gov
Halogenated Groups: The synthesis of Schiff base derivatives has been demonstrated using precursors like 2-chlorobenzaldehyde, resulting in the incorporation of a chlorophenyl group into the final molecule. nih.gov
Design and Synthesis of Advanced Imidazo[1,2-a]pyrimidine Derivatives
Building upon the foundational functionalization strategies, more complex derivatives can be designed and synthesized. These advanced structures often incorporate specific pharmacophores or functional groups that can be further modified.
Schiff bases, or imines, are a significant class of derivatives synthesized from the imidazo[1,2-a]pyrimidine core. These are typically formed through the condensation reaction of an amino-substituted imidazo[1,2-a]pyrimidine with an aldehyde or ketone. nih.govjocpr.com For example, 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) can be reacted with various substituted aldehydes in ethanol (B145695) with an acid catalyst to produce a series of Schiff base derivatives. nih.gov Another approach involves reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with anilines to form the corresponding imine, a reaction that can be performed under both conventional heating and microwave irradiation. dergipark.org.tr
The formation of the imine bond (C=N) is confirmed through spectroscopic methods. In FT-IR spectra, the C=N stretch appears around 1604-1605 cm⁻¹. In ¹H NMR, the proton of the imine group (N=CH) gives a characteristic singlet, while the ¹³C NMR shows a peak for the imine carbon. nih.gov
Table 1: Examples of Synthesized Schiff Base Derivatives
| Starting Amine | Aldehyde | Resulting Derivative | Reference |
|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | 2-Nitrobenzaldehyde | (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | nih.gov |
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | 2-Chlorobenzaldehyde | (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | nih.gov |
Carboxamide and carboxylic ester functionalities are important for probing biological interactions. General methods for synthesizing these derivatives often involve the reaction of a carboxylic acid with an amine or alcohol, respectively, often using a coupling agent. nih.gov For instance, pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride, which then reacts with an appropriate amine to form a carboxamide derivative. nih.gov Similarly, esters can be synthesized by refluxing a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.gov These standard synthetic methodologies are applicable to imidazo[1,2-a]pyrimidine carboxylic acids for the generation of corresponding amide and ester libraries. The synthesis of 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters has been reported, demonstrating the formation of such derivatives on a related fused pyrimidine system. researchgate.net
Direct C-H bond functionalization represents a modern and efficient strategy for derivatizing heterocyclic scaffolds like imidazo[1,2-a]pyrimidine, as it avoids the need for pre-functionalized starting materials. rsc.org This approach is considered powerful for rapidly building molecular complexity. nih.gov
Visible light-induced photoredox catalysis is a prominent C-H functionalization technique. nih.gov For example, this method has been used for the trifluoromethylation and perfluoroalkylation of the related imidazo[1,2-a]pyridine scaffold. nih.gov In these reactions, a photocatalyst absorbs light and initiates a radical-based mechanism, where a radical species (e.g., CF₃•) is generated and attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. nih.gov These methods, proven on the pyridine (B92270) analogue, offer a pathway for the direct functionalization of 7-methylimidazo[1,2-a]pyrimidine. nih.gov
Another strategy involves the use of formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine (B1214698) molecules in a metal-free C(sp²)–H functionalization reaction, a technique that could be explored for the imidazo[1,2-a]pyrimidine system. acs.org
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyrimidine |
| 2-phenylimidazo[1,2-a]pyrimidine |
| 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine |
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine |
| (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine |
| (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde |
| N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine |
| Imidazo[1,2-a]pyridine |
| N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazide |
| 7-aryl-5-methyl- nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidine |
| Pyrazine-2-carboxylic acid |
| 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Stereochemical Aspects in the Synthesis of Chiral this compound Derivatives
The creation of stereocenters in the this compound core can be achieved through various synthetic approaches, each with its own set of advantages and limitations. These methods are crucial for accessing specific stereoisomers and investigating their distinct biological properties.
One of the prominent strategies for inducing chirality is through asymmetric catalysis, particularly in multicomponent reactions. For the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine systems, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a powerful tool. This one-pot reaction, involving an aminopyrimidine, an aldehyde, and an isocyanide, can be rendered enantioselective by employing a chiral catalyst. Chiral phosphoric acids, for instance, have been successfully utilized to catalyze the GBB reaction, leading to the formation of axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov This approach offers a highly efficient and modular route to chiral products, where the stereochemical outcome is dictated by the chiral environment provided by the catalyst. While direct examples for this compound are still emerging, the principles established for related scaffolds provide a strong foundation for future research in this area.
Another key strategy involves the use of starting materials from the "chiral pool," which are enantiomerically pure compounds derived from natural sources. By incorporating a pre-existing stereocenter from a chiral building block into the synthetic sequence, the chirality can be transferred to the final this compound derivative. This method offers a reliable way to obtain a specific enantiomer, provided a suitable chiral starting material is available.
Furthermore, diastereoselective synthesis can be employed when a chiral auxiliary is attached to one of the reactants. The chiral auxiliary directs the formation of a new stereocenter with a specific configuration, leading to a diastereomeric mixture that can often be separated by standard chromatographic techniques. Subsequent removal of the chiral auxiliary then affords the desired enantiomerically enriched product.
In instances where a racemic mixture of a chiral this compound derivative is synthesized, chromatographic separation using a chiral stationary phase (CSP) is a common and effective method for isolating the individual enantiomers. This technique allows for the direct resolution of the racemic mixture, providing access to both enantiomers for biological evaluation.
The synthesis of saturated or partially saturated derivatives, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines, also presents opportunities for introducing stereocenters. nih.govresearchgate.net Catalytic hydrogenation of the pyrimidine ring can lead to the formation of new chiral centers, and the stereochemical outcome of this reduction can be influenced by the choice of catalyst and reaction conditions.
The following table summarizes some of the strategies employed in the synthesis of chiral imidazo[1,2-a]pyrimidine and related derivatives:
| Strategy | Description | Key Features |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High efficiency, modularity, potential for high enantioselectivity. |
| Chiral Pool Synthesis | Incorporation of a stereocenter from a readily available chiral starting material. | Reliable access to a specific enantiomer. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to a reactant to direct the formation of a new stereocenter. | Diastereoselective control, requires additional steps for attachment and removal. |
| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Direct resolution of racemates, applicable to a wide range of compounds. |
| Diastereoselective Reduction | Stereocontrolled reduction of a prochiral substrate to create one or more stereocenters. | Can be influenced by catalyst and reaction conditions. |
The development of robust and efficient stereoselective synthetic methods is paramount for the advancement of chiral this compound derivatives as potential drug candidates. Each strategy offers a unique approach to accessing these complex molecules, and the choice of method often depends on the specific target structure and the desired stereochemical purity.
Advanced Analytical and Computational Investigations of 7 Methylimidazo 1,2 a Pyrimidine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of novel synthesized compounds. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the imidazo[1,2-a]pyrimidine core, the protons on the fused ring system typically appear in the aromatic region of the spectrum. The methyl group at the C7 position would be expected to produce a characteristic singlet in the upfield region. In various derivatives of the imidazo[1,2-a]pyrimidine scaffold, the protons of the pyrimidine (B1678525) ring (H5 and H6) and the imidazole (B134444) ring (H2 and H3) show distinct chemical shifts and coupling patterns that are crucial for structural assignment. semanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms within the heterocyclic rings of imidazo[1,2-a]pyrimidine derivatives display characteristic signals in the downfield region. nih.govresearchgate.net The methyl carbon at the C7 position would appear at a much higher field. For example, in related imine-bearing imidazo[1,2-a]pyrimidine derivatives, the carbon signals for the heterocyclic core are found between approximately 108 and 153 ppm. semanticscholar.org
Illustrative NMR Data for a Related Imidazo[1,2-a]pyrimidine Derivative While specific experimental data for 7-Methylimidazo[1,2-a]pyrimidine is not readily available, the following table for N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine provides representative chemical shifts for the core structure. semanticscholar.org
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| C2 | 147.78 | - | - |
| C3 | 121.43 | 8.33 | s |
| C5 | 137.18 | 10.07 | dd, J = 6.8, 1.9 |
| C6 | 111.33 | 7.37-7.32 | m |
| C7 | 150.76 | 8.74 | dd, J = 4.2, 1.9 |
| C8a | 143.25 | - | - |
| Imine-CH | 158.43 | 8.89 | s |
Data obtained from a related derivative, N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine, in DMSO-d6. semanticscholar.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS: In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the mass spectrum would show a molecular ion peak [M]+ corresponding to its molecular weight. Further fragmentation of the molecular ion provides a unique pattern that can be used as a fingerprint for identification. Electrospray ionization (ESI) is a common technique used for imidazo[1,2-a]pyrimidine derivatives, often showing a prominent [M+H]+ peak. nih.govsemanticscholar.org
HRMS: High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the exact elemental formula of the compound. nih.gov This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass.
Predicted Mass Spectrometric Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Monoisotopic Mass | 133.063997 g/mol |
| Predicted [M+H]⁺ | 134.07127 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the fused heterocyclic system. nih.gov For instance, in related imidazo[1,2-a]pyrimidine derivatives, characteristic peaks are observed for C-H stretching around 3100-3000 cm⁻¹, C=N stretching around 1600 cm⁻¹, and C=C stretching around 1580 cm⁻¹. nih.gov
Typical IR Absorption Frequencies for Imidazo[1,2-a]pyrimidine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3116 - 3055 | nih.gov |
| C=N Stretch | 1605 - 1601 | nih.gov |
| C=C Stretch | 1588 - 1563 | nih.gov |
| C-N Stretch | 1218 - 1207 | nih.gov |
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into the electronic properties and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the optimized molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can then be compared with experimental data if available. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's stability and conformational preferences. For many imidazo[1,2-a]pyrimidine systems, calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p) to obtain reliable geometric and electronic properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO's location can vary depending on the substituents. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov On an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For the imidazo[1,2-a]pyrimidine core, the nitrogen atoms are generally the most electron-rich sites, representing potential centers for protonation or hydrogen bonding. nih.govresearchgate.net
Topological Analysis (QTAIM, RDG) and Electron Localization Function
Advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and the Electron Localization Function (ELF) are instrumental in elucidating the electronic structure and bonding characteristics of molecules like this compound. While specific studies on the 7-methyl derivative are not extensively detailed in the literature, the principles and findings from analyses of the broader imidazo[1,2-a]pyrimidine class provide significant insights.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is a powerful method for characterizing chemical bonds and non-covalent interactions based on the topology of the electron density. nih.govbeilstein-journals.org For the imidazo[1,2-a]pyrimidine scaffold, QTAIM is used to identify bond critical points (BCPs) and analyze their properties, such as electron density and the Laplacian of the electron density. nih.gov This allows for a quantitative description of the strength and nature of intramolecular and intermolecular interactions, such as the van der Waals forces and weak hydrogen bonds that are critical for how the molecule fits into a protein's active site. nih.gov
Reduced Density Gradient (RDG): RDG analysis is a technique used to visualize and characterize non-covalent interactions. It plots the reduced density gradient against the electron density, multiplied by the sign of the second eigenvalue of the electron density Hessian. This generates 2D scatter plots and 3D isosurfaces that distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. nih.gov For imidazo[1,2-a]pyrimidine derivatives, RDG analysis helps in understanding the intramolecular interactions that stabilize the molecular conformation and the intermolecular interactions essential for ligand-protein binding. nih.gov
Electron Localization Function (ELF): The Electron Localization Function is a measure of the probability of finding an electron in the vicinity of a reference electron. nih.gov ELF analysis provides a clear visualization of electron localization in a molecule, effectively mapping out core electrons, covalent bonds, and lone pairs. nih.gov For a molecule like this compound, ELF would reveal the aromatic character of the fused ring system and the electronic influence of the methyl group substituent, offering insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. beilstein-journals.org
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are crucial computational tools for predicting how a molecule like this compound might interact with biological targets, providing a foundation for rational drug design.
Prediction of Binding Modes with Biological Targets (e.g., CYP51, hACE2, Spike Protein, DPP4)
Docking studies on the imidazo[1,2-a]pyrimidine scaffold have explored its potential to bind to several key protein targets. While specific data for the 7-methyl derivative is limited, results for related compounds offer valuable predictions.
CYP51 (Lanosterol 14α-demethylase): Derivatives of imidazo[1,2-a]pyrimidine have been docked against CYP51, a vital enzyme in fungi. nih.gov These studies show that the scaffold can fit into the enzyme's active site, with predicted binding affinities for some derivatives ranging from -7.7 to -8.8 kcal/mol. nih.govnih.gov The interaction is often characterized by the engagement of non-polar residues within the active site. nih.gov
hACE2 and Spike Protein: In the search for COVID-19 inhibitors, imidazo[1,2-a]pyrimidine Schiff base derivatives have been evaluated for their ability to disrupt the interaction between the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 Spike protein. nih.gov A top-scoring derivative showed a promising binding affinity of -9.1 kcal/mol with the hACE2 receptor and -7.3 kcal/mol with the Spike protein. nih.govnih.gov
DPP4 (Dipeptidyl Peptidase-4): DPP4 is a target for type 2 diabetes, and various pyrimidine-based structures have been investigated as inhibitors. nih.gov The active site of DPP4 contains key residues such as Glu205, Glu206, and Tyr662 that are crucial for ligand binding. nih.govmdpi.com Although docking results for this compound specifically are not available, the general binding hypothesis for inhibitors involves interactions with these key residues. nih.govmdpi.com
Below is a table summarizing the predicted binding affinities for derivatives of the core imidazo[1,2-a]pyrimidine scaffold against various targets.
| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) |
| CYP51 | Various derivatives | -7.7 to -8.8 nih.gov |
| hACE2 | Schiff base derivative | -9.1 nih.govnih.gov |
| Spike Protein | Schiff base derivative | -7.3 nih.govnih.gov |
| DPP4 | Data not available for this scaffold | Not Applicable |
Ligand-Protein Interaction Profiling
The binding of imidazo[1,2-a]pyrimidine derivatives to protein targets is typically governed by a combination of hydrophobic interactions and hydrogen bonds.
With CYP51: The interaction of 3-acyl imidazo[1,2-a]pyrimidine derivatives with CYP51 is dominated by contacts with non-polar amino acid residues. Key hydrophobic interactions have been noted with residues such as Tyr94, Leu97, Phe102, and Leu344, suggesting the importance of the hydrophobic character of the ligand for binding. nih.gov
With hACE2 and Spike Protein: While specific interacting residues for imidazo[1,2-a]pyrimidine derivatives are not detailed in the provided results, the binding to these targets would involve a combination of hydrogen bonds with polar residues and hydrophobic interactions within the binding pockets.
With DPP4: For inhibitors binding to DPP4, key interactions typically involve hydrogen bonds with the side chains of glutamic acid residues (Glu205, Glu206) and tyrosine (Tyr662). nih.govmdpi.com Additionally, π-π stacking interactions with aromatic residues like Phe357 are common for aromatic inhibitors. uni.lu
In Silico Pharmacokinetic and Drug-Likeness Prediction
In silico tools are essential for the early assessment of a compound's potential to be developed into a safe and effective drug.
Lipinski's Rule of Five and Other Drug-Likeness Parameters
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a compound and its likelihood of being an orally active drug. nih.gov
This compound and its isomers, such as 2-methylimidazo[1,2-a]pyrimidine, conform well to these rules. They possess a low molecular weight, an appropriate partition coefficient (logP), and a suitable number of hydrogen bond donors and acceptors. The topological polar surface area (TPSA), another important predictor of oral bioavailability, is also within the favorable range.
The table below details the calculated drug-likeness parameters for a representative methyl-substituted imidazo[1,2-a]pyrimidine.
| Parameter | Value (for 2-methylimidazo[1,2-a]pyrimidine) | Lipinski's Rule of Five Compliance |
| Molecular Weight | 133.15 g/mol | Yes (< 500) |
| XlogP | 1.5 | Yes (≤ 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Topological Polar Surface Area (TPSA) | 37.8 Ų | Favorable (< 140 Ų) |
Biological Activities and Mechanistic Insights of 7 Methylimidazo 1,2 a Pyrimidine Derivatives
Antimicrobial Activity Studies
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have demonstrated notable activity against a range of microbial pathogens. These compounds are recognized for their potential as both antibacterial and antifungal agents, making them a focal point in the search for new anti-infective therapies. mdpi.com
Antibacterial Spectrum and Efficacy
The antibacterial properties of imidazo[1,2-a]pyrimidine derivatives have been evaluated against various bacterial species. Research has shown that these compounds possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
In one extensive study, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their in-vitro antibacterial activity. Several of these compounds exhibited potent antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.gov Another study highlighted that some imidazo[1,2-a]pyrimidine derivatives displayed good activity against Gram-positive bacteria and yeasts, though they were less effective against Gram-negative strains. mdpi.com
Chalcone (B49325) derivatives incorporating the imidazo[1,2-a]pyrimidine nucleus have also shown significant antibacterial potential. These compounds were evaluated against several bacterial strains, with many demonstrating excellent to good activity. derpharmachemica.com For instance, certain imidazo[1,2-a]pyrimidine chalcones were found to be effective against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com
Antifungal Spectrum and Efficacy (e.g., against Candida species)
The emergence of fungal resistance to existing treatments has spurred the search for novel antifungal agents. nih.gov Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds in this area, with particular attention given to their efficacy against Candida species. nih.govbeilstein-journals.orgnih.gov
Although many synthesized compounds have not yet reached the desired level of pharmacological efficacy, the potential is evident. nih.gov Molecular docking studies have suggested that newly synthesized imidazo[1,2-a]pyrimidines could possess significant antifungal activity against Candida albicans. nih.govbeilstein-journals.orgnih.gov These computational analyses provide a strong basis for the continued design and synthesis of new derivatives with improved antifungal properties. nih.gov In addition to activity against Candida, some derivatives have shown inhibitory effects against other pathogenic fungi. mdpi.com
Molecular Mechanisms of Antimicrobial Action (e.g., CYP51 enzyme inhibition)
Understanding the molecular mechanisms behind the antimicrobial effects of 7-methylimidazo[1,2-a]pyrimidine derivatives is crucial for their development as therapeutic agents. For their antifungal activity, a primary proposed mechanism is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.gov This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Molecular docking experiments have been conducted to investigate the binding mechanisms of imidazo[1,2-a]pyrimidine derivatives to the CYP51 enzyme. nih.govbeilstein-journals.org The results suggest a binding mode comparable to that of established antifungal drugs like voriconazole, indicating that these compounds may exert their antifungal effect by disrupting the integrity of the fungal cell membrane through CYP51 inhibition. nih.govnih.gov
In the context of antibacterial action, particularly for chalcone derivatives, the mechanism may involve the inhibition of enzymes that have a thiol function, such as glutathione (B108866) S-transferase. derpharmachemica.com
Anticancer and Cytotoxic Activity Research
The imidazo[1,2-a]pyrimidine scaffold is a key structural element in a variety of compounds with demonstrated anticancer and cytotoxic properties. derpharmachemica.com These derivatives have been investigated for their efficacy against several cancer cell lines and for their mechanisms of action.
Efficacy against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Numerous studies have confirmed the in vitro antitumor activity of imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines, with a particular focus on breast cancer. dergipark.org.tr The human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used to evaluate the cytotoxic potential of these compounds. nih.govnih.gov
Synthetic derivatives have shown promising results. For example, a series of derivatives, designated DL-1 through DL-4, demonstrated significant cytotoxicity against both MCF-7 and MDA-MB-231 cell lines, with IC₅₀ values in the low micromolar range. nih.gov Another derivative, a β-nitrostyrene compound named CYT-Rx20, also showed potent inhibitory activity against these cell lines. nih.gov
Below is a table summarizing the cytotoxic activity of selected synthetic derivatives against breast cancer cell lines.
| Compound | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. MCF-7 |
| DL-1 | 11.4 ± 2.10 | 8.17 ± 0.58 |
| DL-2 | 15.1 ± 1.82 | 12.67 ± 0.29 |
| DL-3 | 5.3 ± 0.69 | 3.54 ± 0.76 |
| DL-4 | 7.9 ± 0.99 | 4.75 ± 1.09 |
| CYT-Rx20 (μg/mL) | 1.82 ± 0.05 | 0.81 ± 0.04 |
| Data sourced from a literature-based perspective study. nih.gov |
Mechanisms of Cytotoxicity (e.g., interference with DNA replication, enzyme interactions)
The cytotoxic effects of this compound derivatives are mediated through various molecular mechanisms that disrupt cancer cell proliferation and survival.
One key mechanism is the interference with DNA replication. The synthetic derivative MZ-6 was found to inhibit the incorporation of [³H]thymidine in a dose-dependent manner in both MCF-7 and MDA-MB-231 cells, indicating a direct impact on DNA synthesis. nih.gov
Induction of apoptosis, or programmed cell death, is another critical mechanism. The derivative MZ-6 was also shown to induce apoptosis in breast cancer cells. nih.gov Other derivatives, such as benzochromenes, trigger apoptosis by generating reactive oxygen species (ROS) and nitric oxide (NO), which cause direct damage to proteins, lipids, and DNA within the cancer cells. nih.gov Furthermore, the β-nitrostyrene derivative CYT-Rx20 exerts its cytotoxic effect by arresting the cell cycle at the G2/M phase and activating the caspase cascade, a key pathway in apoptosis. nih.gov
Enzyme interactions also play a role. Some pyrimidine (B1678525) derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov This inhibition disrupts the normal progression of the cell cycle, leading to cell death.
Apoptosis Induction Pathways (e.g., Bax/Bcl-2 ratio modulation)
The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer therapies. The Bcl-2 family of proteins are critical regulators of this process, with proteins like Bcl-2 itself being anti-apoptotic, while others, such as Bax, are pro-apoptotic. The ratio between these competing proteins can determine a cell's fate.
While specific studies on this compound are limited in this context, research on the structurally related imidazo[1,2-a]pyridine (B132010) scaffold provides insight into potential mechanisms. A novel imidazo[1,2-a]pyridine derivative, known as MIA, was shown to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX in breast and ovarian cancer cell lines. nih.gov This modulation of the Bax/Bcl-2 ratio points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
Antiviral Activity Investigations
The fused heterocyclic ring system of imidazo[1,2-a]pyrimidines has been identified as a promising scaffold for the development of antiviral agents. nih.gov Research has explored their efficacy against a range of viruses, from the novel SARS-CoV-2 to established pathogens like HIV and Hepatitis C. nih.gov
Efficacy against Viral Targets (e.g., SARS-CoV-2 hACE2 and spike protein inhibition)
The entry of the SARS-CoV-2 virus into human cells is a critical step for infection, primarily mediated by the interaction of the viral spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. Disrupting this interaction is a key strategy for developing antiviral therapies. A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and evaluated for their potential to act as dual inhibitors of both hACE2 and the spike protein. nih.gov Through molecular docking studies, these compounds were investigated for their binding affinity to these key viral entry proteins, suggesting a potential mechanism for preventing SARS-CoV-2 infection of human cells. nih.gov
Broader Spectrum Antiviral Potential (e.g., HIV, Hepatitis C)
The antiviral properties of imidazo[1,2-a]pyrimidine and related structures extend beyond coronaviruses. The general structural class has been noted for its potential efficacy against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov
Specifically, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and tested for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One compound from this series demonstrated notable activity, with the following half-maximal effective concentration (EC₅₀) values: rsc.org
| Virus | EC₅₀ (µg/mL) |
| HIV-1 | 82.02 |
| HIV-2 | 47.72 |
This table shows the concentration of the compound required to inhibit the activity of the respective HIV strain by 50%.
While the potential against Hepatitis C is recognized, specific inhibitory data for this compound derivatives are part of ongoing research. nih.gov
Anti-inflammatory Activity Studies
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The cyclooxygenase (COX) enzymes are key mediators of inflammation, making them important targets for anti-inflammatory drugs.
Cyclooxygenase (COX) Enzyme Selectivity
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively studied as selective COX-2 inhibitors. These compounds are designed to fit into the active site of the COX-2 enzyme preferentially. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed and showed high potency and selectivity for COX-2. nih.gov Similarly, derivatives of imidazo[2,1-b]thiazole, another related heterocyclic system, also demonstrated potent and selective COX-2 inhibition. brieflands.com
The following table summarizes the in vitro COX inhibition data for representative compounds from these related series, demonstrating their selectivity for the COX-2 enzyme.
| Compound | Scaffold Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 5n nih.gov | Imidazo[1,2-a]pyridine | 35.6 | 0.07 | 508.6 |
| 6a brieflands.com | Imidazo[2,1-b]thiazole | >100 | 0.08 | >1250 |
| Celecoxib (Reference) nih.gov | - | 25.5 | 0.15 | 170 |
IC₅₀ is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Central Nervous System (CNS) Related Activities
Derivatives of the parent imidazo[1,2-a]pyrimidine structure are known to possess a spectrum of pharmacological activities, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory properties. researchgate.netnih.govnih.gov This has led to the development of several preclinical drug candidates containing this core motif. nih.gov
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor, which is a key target for anxiolytic drugs. researchgate.netresearchgate.netnih.gov These compounds can act as functionally selective agonists, particularly for the α2 and α3 subtypes of the GABA-A receptor. nih.gov This selectivity is a sought-after characteristic, as it may offer anxiolytic effects with a reduced potential for sedation. nih.gov Research has focused on developing high-affinity GABA-A agonists based on this scaffold that demonstrate anxiolytic properties in animal models with minimal sedation observed at full benzodiazepine binding site occupancy. nih.gov For instance, compounds such as the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have shown anxiolytic effects in both conditioned and unconditioned anxiety models. nih.gov
The imidazo[1,2-a]pyrimidine structure is present in compounds that have been investigated for their anticonvulsant activity. nih.govnih.gov Drugs such as divaplon, fasiplon, and taniplon (B27135), which are based on the imidazo[1,2-a]pyrimidine core, are known for their anxiolytic and anticonvulsant properties. nih.govnih.gov The efficacy of pyrimidine-based compounds as anticonvulsants has been a driver for further research into new derivatives. ekb.eg Studies on related pyrimidine structures have shown notable anticonvulsant effects in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. ekb.egpensoft.net
Imidazo[1,2-a]pyrimidine derivatives can function as agonists and inverse agonists at benzodiazepine receptors. nih.gov A series of these compounds have been reported as high-affinity GABA-A agonists with functional selectivity for the GABA-A α2 and α3 subtypes. nih.gov This interaction with the benzodiazepine binding site on the GABA-A receptor is central to their anxiolytic and sedative activities. researchgate.netnih.gov The development of these compounds aims to optimize this functional selectivity to achieve therapeutic benefits for anxiety disorders. researchgate.netnih.gov
Metabolic and Other Enzymatic Modulations
Beyond the CNS, the this compound scaffold has proven to be a versatile core for developing inhibitors of key enzymes involved in metabolic and signaling pathways.
A significant area of research has been the development of this compound derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.netacs.orgdrugbank.com DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion and maintaining glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. nih.gov
Structure-activity relationship (SAR) studies led to the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as a class of potent and selective DPP-4 inhibitors. acs.orgacs.org Researchers found that replacing an aryl group on the imidazole (B134444) ring with more polar ester or amide functionalities increased DPP-4 binding activity while reducing off-target effects on hERG and sodium channels. acs.orgdrugbank.comacs.org Further optimization resulted in the lead compound (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (referred to as 24s), which demonstrated high potency, selectivity, and favorable pharmacokinetic profiles. acs.orgdrugbank.com
Table 1: DPP-4 Inhibitory Activity of Selected this compound Derivatives
| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Selectivity vs. FAP |
| 24s | 1.1 | >91,000-fold | >91,000-fold | >91,000-fold |
| Reference Drug | - | - | - | - |
Data sourced from studies on potent, selective DPP4 inhibitors. acs.orgdrugbank.com
The imidazo[1,2-a]pyrimidine backbone has also been utilized to design inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the striatum of the brain and is involved in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling. nih.gov As these signaling pathways are implicated in the pathophysiology of neuropsychiatric disorders, PDE10A has emerged as a novel target for conditions like schizophrenia. nih.gov
Research has identified imidazo[1,2-a]pyrimidines as a promising class of potent and selective PDE10A inhibitors with good metabolic stability. nih.gov These efforts aim to develop new therapeutic options for CNS disorders by modulating cyclic nucleotide signaling in specific brain regions. nih.gov
Calcium Channel Modulator Activities
The imidazo[1,2-a]pyrimidine scaffold is recognized for its diverse physiological properties, including potential as a calcium channel blocker. ucl.ac.uk Research into related bicyclic dihydropyrimidines, specifically imidazo[1,5-a]pyrimidine (B3256623) and benzo researchgate.netnih.govimidazo-[1,2-a]pyrimidine derivatives, has demonstrated their efficacy as calcium antagonists. nih.gov These compounds were evaluated for their calcium channel blocking activities using a high-potassium depolarized rat aorta assay, with their performance benchmarked against the well-known calcium channel blocker, nifedipine. nih.gov
Calcium channel blockers (CCBs) function by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a reduction in arterial pressure. nih.govmdpi.com Structural analysis of dihydro-benzo researchgate.netnih.govimidazo[1,2-a]pyrimido carboxylates revealed that these molecules can adopt the key structural features characteristic of established 1,4-dihydropyridine (B1200194) and 1,4-dihydropyrimidine (B1237445) calcium channel blockers. nih.gov While broad studies confirm the calcium channel blocking potential of the general pyrimidine and dihydropyrimidine (B8664642) classes, specific research focusing exclusively on this compound derivatives is an area requiring further investigation to delineate their precise structure-activity relationships and potency. nih.govmdpi.comderpharmachemica.com
Antitubercular and Antiparasitic Efficacy
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. nih.gov Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown significant activity against these resistant strains. nih.govrsc.org
Notably, a study focused on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide revealed potent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains. nih.gov Seven of the synthesized agents displayed minimum inhibitory concentration (MIC₉₀) values of ≤1 μM against the various tuberculosis strains tested. nih.gov These compounds demonstrated excellent selective potency, highlighting the potential of the imidazo[1,2-a]pyrimidine core as a viable scaffold for developing new anti-TB agents effective against highly resistant clinical isolates. nih.gov
One of the front-runner imidazo[1,2-a]pyridine compounds showed excellent activity against MDR and XDR Mtb strains with MIC₉₀ values ranging from ≤0.03 to 0.8 μM. nih.gov
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives Against Resistant Mtb Strains
| Compound ID | Modification | MDR-TB Strain MIC₉₀ (µM) | XDR-TB Strain MIC₉₀ (µM) | Reference |
|---|---|---|---|---|
| 1 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.07-0.14 | 0.07-0.14 | nih.gov |
| 3 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.13-0.27 | 0.13-0.27 | nih.gov |
| 8 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.38-0.75 | 0.38-0.75 | nih.gov |
| 10 | 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide | 2.2-4.4 | 2.2-4.4 | nih.gov |
Data sourced from studies on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds.
One of the key strategies in developing new antitubercular drugs is the targeting of essential mycobacterial enzymes. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and is the primary target for the frontline drug isoniazid. nih.gov However, resistance to isoniazid, often through mutations in the activating enzyme KatG, necessitates the development of direct InhA inhibitors. nih.gov
Research has explored imidazo[1,2-a]pyridine derivatives as potential direct inhibitors of InhA. researchgate.netbenthamdirect.com Molecular docking studies have shown that imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives can bind effectively to the InhA domain. nih.gov A series of synthesized imidazo[1,2-a]pyridine derivatives demonstrated promising anti-TB activity against the H37Rv strain, with lead compounds showing MIC values as low as 0.6 μM, comparable to isoniazid. benthamdirect.comscispace.com These findings suggest that the imidazo-fused heterocyclic scaffold is a promising starting point for designing novel InhA inhibitors that could bypass existing resistance mechanisms. nih.govbenthamdirect.com
The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its efficacy against parasitic diseases, including malaria and leishmaniasis.
In the search for new antileishmanial agents, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis. An imidazo[1,2-a]pyrimidine derivative, compound 24 , emerged as a highly effective agent, particularly against the clinically relevant amastigote form of the parasite. benthamdirect.com This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 6.63 μM against intracellular amastigotes, making it approximately twice as active as the reference drug miltefosine (B1683995) (IC₅₀ ≈ 12.52 μM). rsc.orgbenthamdirect.com Furthermore, it displayed a favorable selectivity index of over 12, indicating it is significantly more toxic to the parasite than to host mammalian cells. rsc.org
For antimalarial applications, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum. researchgate.net While many compounds in the series showed moderate activity, one derivative (II10 ) displayed significant antiplasmodial potency with an IC₅₀ value of 0.13 μM. researchgate.net This highlights the potential of this scaffold in developing new treatments for malaria. researchgate.netnih.gov
Table 2: Antileishmanial and Antimalarial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Activity | Organism | Compound ID | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| Antileishmanial | L. amazonensis (amastigote) | Compound 24 | 6.63 | Miltefosine | 12.52 | rsc.orgbenthamdirect.com |
| Antimalarial | P. falciparum (NF54) | Compound II10 | 0.13 | - | - | researchgate.net |
Antioxidant Property Evaluation
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Consequently, the evaluation of the antioxidant properties of new chemical entities is a significant area of research. nih.gov Various pyrimidine derivatives have been synthesized and assessed for their antioxidant capabilities, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or by measuring the inhibition of lipid peroxidation. nih.govnih.govmdpi.com
While some classes of pyrimidine derivatives have shown strong inhibition of lipid peroxidation but not significant DPPH scavenging activity, others have demonstrated potent activity in both assays. nih.govmdpi.com For instance, in a study of novel pyrimidine acrylamides, one derivative exhibited 82% activity in an antioxidant assay, while another proved to be a potent inhibitor of the lipoxygenase (LOX) enzyme with an IC₅₀ value of 1.1 μM. mdpi.com
In a study specifically on imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally similar to imidazo[1,2-a]pyrimidines, several compounds exhibited effective free radical scavenging activity. nih.gov Nine compounds from this series showed good antioxidant properties with IC₅₀ values ranging from 8.54 μM to 14.26 μM, which is comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 5.84 μM). nih.gov This suggests that the imidazo-fused heterocyclic core is a promising scaffold for the development of new antioxidant agents.
Table 3: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Scaffold | Antioxidant Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5d | Imidazo[1,2-a]pyrazine | DPPH Scavenging | ~8.54 - 14.26 | nih.gov |
| 5h | Imidazo[1,2-a]pyrazine | DPPH Scavenging | ~8.54 - 14.26 | nih.gov |
| 6b | Imidazo[1,2-a]pyrazine | DPPH Scavenging | ~8.54 - 14.26 | nih.gov |
| Ascorbic Acid | Standard | DPPH Scavenging | 5.84 | nih.gov |
Data from a study on the structurally similar imidazo[1,2-a]pyrazine scaffold.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methylimidazo 1,2 a Pyrimidine Derivatives
Correlating Structural Modifications with Biological Efficacy
The biological effects of 7-methylimidazo[1,2-a]pyrimidine derivatives are intricately linked to their molecular structure. The process of modifying this structure and observing the resultant changes in biological efficacy is central to the development of new therapeutic agents.
Impact of Substituent Nature and Position on Potency
The potency of imidazo[1,2-a]pyrimidine (B1208166) derivatives is highly dependent on the nature and placement of various substituents on the core scaffold. Studies on the broader imidazo[1,2-a]pyrimidine class have shown that modifications at different positions can dramatically alter biological activity, a principle that extends to the 7-methyl series.
For instance, in the pursuit of anti-inflammatory agents, a series of imidazo[1,2-a]pyrimidine (IP) derivatives were evaluated for their effects on leukocyte functions. The results demonstrated that all tested compounds inhibited human neutrophil degranulation, with variations in potency based on their substitution patterns. dergipark.org.tr Specifically, certain derivatives also decreased superoxide (B77818) generation, while others were more effective at inhibiting nitrite (B80452) production in macrophages, highlighting how different substituents steer the compound's activity profile. dergipark.org.tr
In the context of antimicrobial activity, research on a large series of 75 imidazo[1,2-a]pyrimidine derivatives revealed that substituents on phenyl rings attached to the core were a determining factor for biological activity. dergipark.org.trjst.go.jp It was observed that increasing the molar refractivity of these substituents led to a dramatic decrease in antibacterial activity, indicating a need for compact, appropriately functionalized groups to maintain potency. dergipark.org.tr
The table below illustrates the varied anticancer activity of different imidazo[1,2-a]pyrazine (B1224502) derivatives, a related scaffold, which underscores the critical role of substituent positioning on biological outcomes.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | R1 | R2 | R3 | IC50 (μM) vs. MCF-7 |
|---|---|---|---|---|
| 10a | H | H | H | >100 |
| 10d | H | NO2 | H | 18.3 |
| 10e | H | H | NO2 | >100 |
| 10f | NO2 | H | H | 25.4 |
Data sourced from studies on related imidazo[1,2-a]pyrazine scaffolds. researchgate.net
Steric and Electronic Effects on Bioactivity
The biological properties of these compounds are governed by a combination of steric (size and shape) and electronic (electron-donating or -withdrawing) effects. The relationship between molecular structure and biological activity is significantly influenced by electron density and the orbital character of donor-acceptor electrons. nih.gov
Studies on imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar, have shown that antiviral activity is strongly influenced by the nature of the C-2 substituent. researchgate.net The presence of an alkyl group at this position was found to slightly increase anti-HCMV activity, demonstrating the delicate balance of steric and electronic factors. researchgate.net
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling helps identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. This model then guides lead optimization, a process where a promising compound (a "lead") is chemically modified to improve its therapeutic properties.
Discovery of Key Structural Features for Target Binding
The imidazo[1,2-a]pyrimidine scaffold is considered a bioisostere of purine (B94841), which provides a foundational insight into its potential interactions with biological targets that recognize purine bases, such as kinases and other enzymes. For a series of imidazo[1,2-c]pyrimidine (B1242154) derivatives developed as spleen tyrosine kinase (Syk) inhibitors, a key interaction was the formation of a hydrogen bond between the N1 atom of the imidazo[1,2-c]pyrimidine ring and the amino group of a specific methionine residue in the kinase's hinge region. This interaction was crucial for potent inhibitory activity. nih.gov
In the development of negative modulators for the AMPA receptor, merging structural elements from two initial screening hits led to a new hybrid analog. Replacing a substituted pyrazole (B372694) with a phenol (B47542) group on an imidazo[1,2-a]pyrazine core resulted in a 10-fold increase in potency. nih.gov Further optimization revealed that a para-fluorophenyl group at the C-2 position retained potency while improving lipophilic ligand efficiency, establishing it as a key feature for target binding. nih.gov
Strategies for Improving Selectivity and Reducing Off-Target Effects
A critical challenge in drug development is ensuring that a compound interacts selectively with its intended target while avoiding others, such as the hERG channel, which can lead to cardiotoxicity. A major metabolic liability for the imidazo[1,2-a]pyrimidine scaffold is its rapid metabolism by aldehyde oxidase (AO). researchgate.net
Medicinal chemistry strategies to circumvent this off-target effect include:
Blocking the Reactive Site: Introducing substituents at the most probable site of oxidation can sterically hinder the enzyme's access, thereby reducing metabolism. researchgate.net
Altering Heterocycle Electronics: Modifying the electronic distribution within the imidazo[1,2-a]pyrimidine ring system can reduce its susceptibility to AO-mediated oxidation. researchgate.net
Scaffold Hopping: In some cases, the core scaffold itself is replaced with an isosteric one that possesses similar binding properties but improved metabolic stability. For example, replacing an imidazo[1,2-a]pyrazine core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was shown to improve microsomal stability and reduce efflux liabilities. nih.gov
The table below shows how structural modifications in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one KDM5 inhibitors, a related heterocyclic system, improved potency and metabolic stability.
Table 2: Optimization of KDM5 Inhibitors
| Compound | KDM5A IC50 (μM) | PC9 H3K4Me3 EC50 (μM) | Mouse Microsomal T½ (min) |
|---|---|---|---|
| 1 | 0.057 | 10 | 17 |
| 48 | 0.007 | 0.34 | 113 |
Data sourced from studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds. nih.gov
Computational Approaches in SAR Analysis
Computational chemistry is an indispensable tool for understanding and predicting the relationship between molecular structure and biological activity. Techniques like Density Functional Theory (DFT) and molecular docking provide deep insights into the properties of this compound derivatives.
Quantum chemical simulations using DFT are valuable for determining optimized molecular structures and identifying reactive sites. nih.gov The Molecular Electrostatic Potential (MEP) surface, which can be calculated using DFT, is a key descriptor for understanding how a molecule will interact with biological receptors through electrophilic, nucleophilic, and hydrogen-bonding interactions. nih.gov
Molecular docking studies are routinely used to predict the binding orientation of a compound within the active site of a target protein and to explain observed SAR. For a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives designed as BRD4 inhibitors, docking studies were performed to rationalize their structure-activity relationships. nih.gov Similarly, in the development of anticancer imidazo[1,2-a]pyridine derivatives, molecular docking was used to confirm that the most active compounds had favorable binding interactions with the active sites of caspase-3 and caspase-9. tandfonline.com These computational models allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models exclusively for this compound derivatives are not extensively detailed in publicly available literature, the principles of QSAR have been widely applied to the broader class of imidazo[1,2-a]pyrimidines and related heterocyclic systems. These studies provide a framework for understanding how structural modifications can influence the therapeutic efficacy of these compounds.
The primary goal of QSAR is to develop a predictive model that can estimate the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their experimentally determined biological activities.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that have been applied to scaffolds related to imidazo[1,2-a]pyrimidine. nih.gov These methods analyze the steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around a set of aligned molecules to derive a relationship with their biological activity. nih.gov
A hypothetical QSAR model for a series of this compound derivatives might reveal that certain descriptors are critical for activity. For example, the model could indicate that increasing the hydrophobicity at a particular position or introducing a hydrogen bond acceptor at another position enhances the biological effect.
To illustrate the output of a QSAR study, the following interactive data table presents a hypothetical set of this compound derivatives with their experimental and predicted biological activities, along with key molecular descriptors that might be used in a QSAR model.
| Compound ID | R1-substituent | R2-substituent | LogP (Hydrophobicity) | Molecular Weight | H-Bond Acceptors | Experimental pIC50 | Predicted pIC50 |
| 1 | -H | -Phenyl | 2.5 | 223.26 | 3 | 6.2 | 6.1 |
| 2 | -Cl | -Phenyl | 3.1 | 257.71 | 3 | 6.8 | 6.7 |
| 3 | -F | -Phenyl | 2.7 | 241.25 | 3 | 6.5 | 6.4 |
| 4 | -H | -Pyridyl | 1.8 | 224.25 | 4 | 7.1 | 7.2 |
| 5 | -H | -Thienyl | 2.3 | 229.29 | 3 | 6.4 | 6.3 |
This table is a hypothetical representation for illustrative purposes.
The statistical quality of a QSAR model is crucial for its reliability. Key validation metrics include the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. nih.gov A robust QSAR model would typically have a high R² and q² value, indicating a strong correlation and predictive power. nih.gov
Ligand-Based and Structure-Based Drug Design Principles
The design of novel this compound derivatives with improved therapeutic profiles often employs both ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. The principle is that molecules with similar structures are likely to have similar biological activities.
One key technique in ligand-based design is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the imidazo[1,2-a]pyrimidine scaffold, pharmacophore models can be developed based on a set of active compounds. These models can identify common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for activity. For example, the imidazo[1,2-a]pyrimidine scaffold itself has been identified as a promising new pharmacophore for developing antileishmanial agents. acs.org In some studies, various substituents are added to the core imidazo[1,2-a]pyridine (a closely related scaffold) to create hybrids with other pharmacophores, aiming to enhance specific activities like anticonvulsant effects. researchgate.netnih.gov
Structure-Based Drug Design
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity.
A central technique in structure-based design is molecular docking . This computational method predicts the preferred orientation of a ligand when bound to a target protein. For imidazo[1,2-a]pyrimidine derivatives, docking studies have been instrumental in understanding their mechanism of action and in designing more potent inhibitors. For instance, molecular docking has been used to study the binding of imidazo[1,2-a]pyrimidine derivatives to various targets, including microbial enzymes and the proteins of the SARS-CoV-2 virus. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target.
The following table summarizes the key interactions of a hypothetical series of this compound derivatives with a target protein, as identified through molecular docking.
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR228, LYS88 | Hydrogen Bond, Pi-Alkyl |
| 2 | -9.2 | TYR228, LEU176 | Hydrogen Bond, Hydrophobic |
| 3 | -8.9 | TYR228, LYS88 | Hydrogen Bond, Halogen Bond |
| 4 | -9.5 | GLN192, PHE230 | Hydrogen Bond, Pi-Pi Stacking |
| 5 | -8.7 | CYS180, LEU176 | Pi-Sulfur, Hydrophobic |
This table is a hypothetical representation for illustrative purposes.
By analyzing these interactions, medicinal chemists can make rational modifications to the structure of this compound to enhance its binding affinity and selectivity for the target. For example, if a hydrogen bond with a specific residue is found to be crucial, a functional group capable of forming such a bond can be introduced at the appropriate position on the scaffold. This iterative process of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern drug discovery. Structure-based design has been successfully applied to imidazo[1,2-a]pyridine derivatives to develop potent inhibitors of targets like the Nek2 kinase for cancer therapy. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Beyond 7 Methylimidazo 1,2 a Pyrimidine
Design and Synthesis of Targeted Therapeutic Agents
The rational design and synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives have yielded potent and selective therapeutic agents for various diseases, particularly cancer and infectious diseases. nih.govnih.govnih.gov The versatility of the imidazo[1,2-a]pyrimidine core allows for structural modifications to optimize activity against specific biological targets. rsc.org
A significant area of focus has been the development of kinase inhibitors. nih.govnih.gov For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been synthesized and identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.govnih.gov Several of these compounds demonstrated nanomolar IC50 values and selectivity against a panel of other kinases, offering a potential new strategy to overcome resistance to existing treatments like imatinib (B729). nih.gov Similarly, novel imidazo[1,2-a]pyridines have been discovered as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase, a target in cancer therapy. nih.gov
The synthesis of these targeted agents often involves multi-step reaction sequences. nih.gov A common approach is the condensation of 2-aminopyrimidine (B69317) with α-haloketones. mdpi.comnih.gov Further modifications, such as the introduction of various substituents, are then carried out to explore structure-activity relationships (SAR) and improve the pharmacological profile of the compounds. nih.govnih.gov For example, the introduction of a nitrogenous electron-donating group at the 4-position of a phenyl ring attached to the imidazo[1,2-a]pyrimidine core was found to enhance cytotoxic activity against breast cancer cell lines. nih.gov Microwave-assisted synthesis has also been employed to create these derivatives in an efficient and environmentally friendly manner. mdpi.com
Beyond cancer, imidazo[1,2-a]pyrimidine derivatives have been designed as antimicrobial and antiviral agents. nih.govmdpi.com For example, new Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus have been synthesized and show potential as dual inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov Additionally, some derivatives have shown promise as antileishmanial agents, with one compound being twice as active as the reference drug miltefosine (B1683995) against the amastigote form of Leishmania amazonensis. acs.org
Table 1: Examples of Targeted Therapeutic Agents Based on the Imidazo[1,2-a]pyrimidine Scaffold
Development of Chemical Libraries for High-Throughput Screening
The imidazo[1,2-a]pyrimidine scaffold is well-suited for the construction of chemical libraries for high-throughput screening (HTS), a key process in modern drug discovery. nih.govnih.gov The synthesis of these libraries often utilizes efficient and high-yield methods, allowing for the rapid generation of a large number of diverse compounds. nih.gov
Several synthetic strategies have been employed to build these libraries. Microwave-assisted synthesis has proven to be a valuable tool for the rapid and efficient production of imidazo[1,2-a]pyrimidine derivatives. jst.go.jp This method, often performed under solvent-free conditions using catalysts like alumina, aligns with the principles of green chemistry. mdpi.comnih.gov One-pot, multi-component reactions, such as the Ugi-type reaction, have also been used to create libraries of 3-amino-imidazo[1,2-a]-pyridines. nih.gov These methods allow for the introduction of multiple points of diversity in a single synthetic step, leading to a wide array of structurally varied compounds.
These libraries have been successfully screened to identify inhibitors of various biological targets. For example, a library of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines was synthesized and screened, leading to the identification of compounds that inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Another library of imidazo[1,2-a]pyridine (B132010) amides was developed and screened for anti-tuberculosis activity, resulting in the discovery of a clinical candidate, telacebec (B1166443) (Q203), which targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. nih.gov
The development of these libraries is crucial for identifying novel hit compounds that can be further optimized into lead candidates for preclinical development. The structural diversity within these libraries increases the probability of finding compounds with the desired biological activity and drug-like properties.
Strategies for Novel Drug Candidate Identification and Preclinical Development
The identification and preclinical development of novel drug candidates from the imidazo[1,2-a]pyrimidine class involve a multi-faceted approach that combines computational and experimental techniques. nih.govrsc.org
A key initial step is target identification. In some cases, the molecular target is known, and compounds are designed to specifically interact with it. nih.govnih.gov For example, imidazo[1,2-a]pyridine derivatives were designed as inhibitors of aldehyde dehydrogenase 1A3, an enzyme overexpressed in glioblastoma stem cells. uniupo.it In other instances, a scaffold-hopping strategy is employed, where the imidazo[1,2-a]pyridine core is used as a novel backbone for developing inhibitors of a known target, such as KRAS G12C. rsc.org
Once a lead compound is identified, structure-activity relationship (SAR) studies are conducted to optimize its potency and selectivity. nih.gov This involves synthesizing and testing a series of analogues with systematic modifications to understand how different chemical groups influence biological activity. For example, in the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors, SAR studies led to the incorporation of a constrained secondary amine to enhance selectivity. nih.gov
In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, play a crucial role in the early stages of drug development. nih.gov Molecular docking helps to predict the binding mode of a compound to its target protein, guiding the design of more potent inhibitors. nih.govnih.gov ADMET predictions help to assess the drug-like properties of a compound, identifying potential liabilities early in the development process. nih.gov
Advanced Biomedical Applications (e.g., Bioimaging Probes, Chemosensors)
The unique photophysical properties of certain imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have led to their exploration in advanced biomedical applications, such as bioimaging and chemosensing. nih.govnih.gov
Several imidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives exhibit fluorescence, with their emission properties being tunable by modifying the substituents on the heterocyclic core. nih.gov This has enabled their use as fluorescent probes for detecting specific metal ions. For instance, a novel chemosensor based on imidazo[1,2-a]pyridine has been designed for the selective detection of Zn2+ ions, showing a significant fluorescence enhancement in their presence. rsc.org Another chemosensor based on an imidazo[1,2-a]quinoline was developed to detect both Al3+ and Zn2+ in different solvent systems. rsc.org
Furthermore, imidazo[1,2-a]pyrimidine compounds have been shown to act as photosensitizers, capable of generating singlet oxygen upon irradiation. nih.gov This property makes them potential agents for photodynamic therapy (PDT), a treatment modality that uses light to activate a photosensitizer to kill cancer cells. These compounds have been shown to be taken up by cells, exhibit low cytotoxicity in the dark, and effectively kill cancer cells upon light exposure. nih.gov The inherent fluorescence of these compounds also allows for their use in fluorescence imaging, making them promising candidates for phototheranostics, which combines therapy and diagnosis. nih.gov
Table 2: Compound Names Mentioned in the Article
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for 7-Methylimidazo[1,2-a]pyrimidine
While traditional methods like the Chichibabin and Hantzsch-type syntheses have been foundational, the future of this compound synthesis lies in the development of more efficient, sustainable, and versatile methodologies. researchgate.netrsc.org These emerging techniques aim to reduce reaction times, improve yields, and allow for greater molecular diversity.
Recent advancements have focused on:
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, often leading to higher yields and purity in a fraction of the time required by conventional heating methods. mdpi.com
Gold Nanoparticle Catalysis: A novel approach utilizing gold nanoparticles as catalysts has been developed for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. This method offers the advantages of being a green chemistry approach with mild reaction conditions and high yields. mdpi.com
Metal-Free Synthesis: To circumvent the use of potentially toxic and expensive transition metals, metal-free synthetic routes are being explored. One such method employs carbon tetrabromide to mediate the oxidative carbon-nitrogen bond formation under mild conditions. organic-chemistry.org
Ultrasound-Assisted Synthesis: The use of ultrasound has emerged as an eco-friendly and efficient method for the C-H functionalization of ketones in the synthesis of related imidazo-fused heterocycles, often conducted in water as a green solvent. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are gaining traction for the one-pot synthesis of complex imidazo[1,2-a]pyrimidine derivatives. rsc.org These reactions are highly efficient and allow for the introduction of multiple points of diversity in a single step.
Interactive Table: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidines
| Methodology | Key Advantages | Catalyst/Conditions | Reference(s) |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Microwave irradiation | mdpi.com |
| Gold Nanoparticle Catalysis | Green chemistry, mild conditions, high yields | Gold nanoparticles | mdpi.com |
| Metal-Free Synthesis | Avoids transition metals, mild conditions | Carbon tetrabromide | organic-chemistry.org |
| Ultrasound-Assisted Synthesis | Eco-friendly (uses water), energy-efficient | Ultrasound, KI/tert-butyl hydroperoxide | organic-chemistry.org |
| Multicomponent Reactions | High efficiency, molecular diversity | Various, e.g., Sc(OTf)3 | rsc.org |
Exploration of New Biological Targets and Disease Indications
Beyond the well-established anti-inflammatory and anticancer activities, researchers are actively investigating new biological targets and therapeutic areas for this compound and its derivatives. This expansion into new disease indications highlights the versatility of the scaffold.
Emerging areas of investigation include:
Neurological Disorders: Imidazo[1,2-a]pyridine (B132010) analogs have shown affinity for adenosine (B11128) A1 receptors, suggesting their potential in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Furthermore, derivatives of the related imidazo[1,2-a]pyrazine (B1224502) and pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, indicating potential applications in conditions like epilepsy. nih.gov
Infectious Diseases: The imidazo[1,2-a]pyrimidine scaffold is being explored as a novel pharmacophore for treating leishmaniasis, a parasitic disease. acs.org Certain derivatives have demonstrated significant activity against Leishmania amazonensis, with one compound showing greater potency than the reference drug miltefosine (B1683995). acs.org The related imidazo[1,2-a]pyridine scaffold has also been investigated for its antituberculosis activity. organic-chemistry.org
Kinase Inhibition: Derivatives of imidazo[1,2-a]pyrimidine are being designed as inhibitors of various protein kinases, which are crucial targets in oncology. For instance, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT kinase, including mutations that confer resistance to existing therapies like imatinib (B729) in gastrointestinal stromal tumors (GIST). nih.govnih.gov Pim kinases, a family of oncogenic serine/threonine kinases, are another target for which imidazo[1,2-b]pyridazine (B131497) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed as inhibitors. google.com
Antiviral Applications: The potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents is an active area of research. Recent computational studies have explored their use as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, suggesting a potential mechanism to block viral entry. nih.gov
Interactive Table: Emerging Biological Targets for Imidazo[1,2-a]pyrimidine and Related Scaffolds
| Biological Target | Disease Indication | Scaffold | Reference(s) |
| Adenosine A1 Receptor | Neurological Disorders (e.g., Alzheimer's) | Imidazo[1,2-a]pyridine | nih.gov |
| AMPA Receptor (TARP γ-8) | Epilepsy | Imidazo[1,2-a]pyrazine, Pyrazolo[1,5-c]pyrimidine | nih.gov |
| Leishmania Parasites | Leishmaniasis | Imidazo[1,2-a]pyrimidine | acs.org |
| c-KIT Kinase | Cancer (e.g., GIST) | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | nih.govnih.gov |
| Pim Kinases | Cancer | Imidazo[1,2-b]pyridazine, Pyrazolo[1,5-a]pyrimidine | google.com |
| hACE2 and SARS-CoV-2 Spike Protein | COVID-19 | Imidazo[1,2-a]pyrimidine | nih.gov |
Combination Therapies Involving Imidazo[1,2-a]pyrimidine Derivatives
The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Imidazo[1,2-a]pyrimidine derivatives are being investigated for their potential in such synergistic approaches.
One notable study explored the co-administration of a novel imidazo[1,2-a]pyridine derivative with curcumin, a natural compound with anti-inflammatory and anticancer properties. nih.gov The combination demonstrated enhanced cytotoxic and anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This suggests that imidazo[1,2-a]pyrimidine derivatives could be paired with other agents to create more potent and multifaceted cancer treatments.
The rationale for these combination therapies often lies in targeting multiple, complementary pathways involved in tumorigenesis and inflammation. The ability of imidazo[1,2-a]pyrimidines to modulate inflammatory pathways, for example, can create a more favorable environment for the action of other cytotoxic agents.
Advanced Computational and Artificial Intelligence-Driven Drug Discovery for the Scaffold
The integration of advanced computational methods, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These technologies can significantly accelerate the drug discovery pipeline, from hit identification to lead optimization.
Current and future applications include:
Virtual Screening: Collaborative virtual screening initiatives are already being employed to explore vast chemical libraries for novel imidazo[1,2-a]pyridine and -pyrimidine hits against diseases like visceral leishmaniasis. nih.govnih.govscispace.com These in silico approaches allow for the rapid and cost-effective identification of promising candidates for further experimental validation.
Machine Learning Models: Machine learning algorithms are being used to build predictive models for various properties of drug candidates, including their bioactivity, pharmacokinetics, and toxicity (ADMET). mdpi.com For instance, ML models can be trained on existing data to predict the anticancer activity of new quinolinesulfonamides-triazole hybrids, a strategy that can be readily applied to imidazo[1,2-a]pyrimidine derivatives. mdpi.com
De Novo Drug Design: AI-powered generative models can design entirely new molecules with desired properties. These models can be trained on the structural features of known active imidazo[1,2-a]pyrimidine derivatives to generate novel compounds with potentially improved efficacy and safety profiles.
Predictive Modeling of Drug-Target Interactions: Computational techniques like molecular docking are routinely used to predict the binding modes of imidazo[1,2-a]pyrimidine derivatives with their biological targets. nih.gov AI can enhance these predictions by incorporating more complex data and learning from large datasets of known interactions.
The synergy between experimental research and these advanced computational approaches will undoubtedly be a driving force in the future development of this compound-based therapeutics.
Q & A
Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyrimidine derivatives, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., aldehydes, ketones) via Biginelli-type reactions. For example, a one-pot three-component reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic DMF yields 7-aryl-substituted derivatives with >80% efficiency . Key variables include solvent choice (e.g., methanol for crystallization), reaction time (10–12 minutes under fusion), and catalyst (DMF enhances cyclization). TLC monitoring and ethanol recrystallization are critical for purity .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Structural elucidation requires a combination of:
- FT-IR : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 533 for 7-(2-methoxyphenyl) derivatives) . Elemental analysis (C, H, N) validates stoichiometric purity .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyrimidine scaffold?
The core structure exhibits anxiolytic, antimicrobial, antiproliferative, and anti-inflammatory properties. Bioactivity is modulated by substituents:
- 7-Methyl groups : Enhance metabolic stability .
- Aryl substituents : Improve binding to targets like PDE inhibitors or kinase receptors .
- Sulfonamide derivatives : Show promise in antineoplastic applications .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing diastereotopic protons) .
- X-ray crystallography : Validates solid-state conformation (e.g., planar imidazo-pyrimidine rings in crystal structures) .
- Dynamic NMR : Detects rotational barriers in substituents like 1-methylcyclopropyl groups .
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine ring?
Regioselective C-H activation at C2 or C3 positions can be achieved via:
- Microwave-assisted synthesis : Enhances reaction kinetics for C2-arylation (e.g., 2-(1,2,4-oxadiazol-5-yl) derivatives) .
- Pd-catalyzed cross-coupling : Introduces aryl/heteroaryl groups at C7 using Suzuki-Miyaura conditions .
- Electrophilic substitution : Directs substituents to electron-rich positions using HNO₃/H₂SO₄ .
Q. How do computational methods aid in predicting biological activity for novel derivatives?
- Molecular docking : Screens binding affinity to targets like PDE4B (e.g., 3,4-dichloro-benzenesulfonamide derivatives show strong interactions) .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial potency .
- ADMET prediction : Evaluates pharmacokinetic risks (e.g., logP <3 for improved blood-brain barrier penetration) .
Q. What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis for preclinical studies?
Key issues include:
- Purification : Column chromatography is labor-intensive; switch to recrystallization or HPLC .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1:1 molar ratio for Biginelli reactions) .
- Thermal stability : Use microwave reactors to reduce decomposition during prolonged heating .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
- Hyphenated techniques (LC-MS, GC-MS) : Detect trace impurities (<0.1%) in intermediates like 2-(chloromethyl) derivatives .
- Melting point analysis : Sharp melting ranges (e.g., 176–178°C) confirm crystalline purity .
- Chiral HPLC : Resolves enantiomers in hexahydro derivatives (e.g., 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine) .
Methodological Guidance
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., antimicrobial vs. cytotoxic effects), conduct dose-response assays and compare with structurally similar controls (e.g., 4-butoxy-N-phenyl sulfonamides) .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize solvent, temperature, and catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
